JNJ-38877605

Kinase selectivity profiling Off-target activity Chemical proteomics

JNJ-38877605 offers unambiguous target attribution with ≥600-fold selectivity over 200+ kinases — eliminating the confounding off-target effects of multi-kinase inhibitors like cabozantinib or crizotinib. With near-100% oral bioavailability across preclinical species and sustained target inhibition up to 16 h post-dose, it is the definitive benchmark for c-Met-specific signaling studies, phosphoproteomics, and MET-amplified gastric/lung cancer xenograft models. Its unique species-specific aldehyde oxidase (AO)-mediated metabolite formation also makes it an irreplaceable probe for ADME labs investigating translational toxicology gaps between rodent models and human renal toxicity.

Molecular Formula C19H13F2N7
Molecular Weight 377.3 g/mol
CAS No. 1072116-03-0
Cat. No. B7856064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-38877605
CAS1072116-03-0
Molecular FormulaC19H13F2N7
Molecular Weight377.3 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NN3C(=NN=C3C(C4=CC5=C(C=C4)N=CC=C5)(F)F)C=C2
InChIInChI=1S/C19H13F2N7/c1-27-11-13(10-23-27)16-6-7-17-24-25-18(28(17)26-16)19(20,21)14-4-5-15-12(9-14)3-2-8-22-15/h2-11H,1H3
InChIKeyJRWCBEOAFGHNNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JNJ-38877605 (CAS 1072116-03-0) c-Met Inhibitor Procurement Guide: Core Specifications and Baseline Identity


JNJ-38877605 is an orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase [1]. The compound has a molecular formula of C19H13F2N7 and a molecular weight of 377.35 g/mol . In cell-free enzymatic assays, JNJ-38877605 inhibits c-Met with an IC50 of 4 nM and demonstrates at least 600-fold selectivity for c-Met over a panel of more than 200 diverse tyrosine and serine-threonine kinases [1]. The compound progressed to Phase I clinical evaluation but development was discontinued due to species-specific renal toxicity findings [2].

Why c-Met Inhibitors Like Crizotinib or Cabozantinib Cannot Substitute for JNJ-38877605 in Focused Research


JNJ-38877605 is a highly selective c-Met inhibitor that differs fundamentally from multi-kinase inhibitors such as crizotinib, cabozantinib, and foretinib, which exhibit potent activity against additional kinases including ALK, ROS1, VEGFR2, AXL, and others . The broad-spectrum activity of multi-kinase c-Met inhibitors introduces confounding off-target effects in mechanistic studies and may not accurately model the therapeutic response of a pure c-Met blockade. Furthermore, JNJ-38877605 possesses a unique metabolic profile, including species-specific formation of insoluble metabolites (M1/3, M5/6, M10) that led to renal toxicity in humans and rabbits but were absent in rats and dogs [1]. This metabolic liability, while a clinical development hurdle, makes JNJ-38877605 an essential tool compound for preclinical research on species-specific aldehyde oxidase-mediated metabolism and for understanding the translational gaps that can arise from rodent-only toxicology models [2].

Quantitative Differentiation of JNJ-38877605: Head-to-Head Kinase Selectivity, Cellular Potency, and Species-Specific Metabolism


Kinase Selectivity Profiling: 600-Fold Discrimination vs. Panel of 200+ Kinases

JNJ-38877605 demonstrates exceptional selectivity for c-Met. In a quantitative chemoproteomics profiling study, the compound exhibited a Kd of 4 nM for c-Met with no significant binding detected for any other kinase among the ~250 profiled [1]. This selectivity is quantitatively defined as at least 600-fold discrimination against a diverse panel of over 200 tyrosine and serine-threonine kinases . In contrast, multi-kinase c-Met inhibitors such as cabozantinib potently inhibit VEGFR2 (IC50 = 0.035 nM), RET (IC50 = 5.2 nM), KIT (IC50 = 4.6 nM), and AXL (IC50 = 7 nM) at concentrations comparable to or lower than their c-Met IC50 of 1.3 nM . Crizotinib similarly inhibits ALK (cell-based IC50 = 24 nM) and ROS1 (Ki < 0.025 nM) in addition to c-Met [2].

Kinase selectivity profiling Off-target activity Chemical proteomics c-Met inhibitor specificity

Cellular Antiproliferative Activity in MET-Amplified Cancer Cell Lines

JNJ-38877605 exhibits potent, consistent antiproliferative activity across multiple human MET-amplified cancer cell lines. In 72-hour proliferation assays, JNJ-38877605 inhibited EBC1 (lung cancer) cells with an IC50 of 9.5 nM, MKN45 (gastric cancer) cells with an IC50 of 10.9 nM, SNU5 (gastric cancer) cells with an IC50 of 15.8 nM, and BAF3/TPR-Met transformed cells with an IC50 of 17.6 nM . In a separate patient-derived tumor xenograft ex vivo chemosensitivity study, JNJ-38877605 demonstrated IC50 values ranging from 26 to 206 nM across the most sensitive tumor models, a potency profile comparable to PF-04217903 (21–431 nM) and SGX-523 (32–406 nM) [1].

MET amplification Gastric cancer models Antiproliferative assay EBC1 cells MKN45 cells

Oral Bioavailability: Near-Complete Absorption Across Multiple Preclinical Species

JNJ-38877605 exhibits excellent oral bioavailability, approaching 100% across all preclinical species examined, including mouse, rat, and dog [1]. In vivo pharmacodynamic studies demonstrated that a single oral dose of JNJ-38877605 sustained inhibition of c-Met phosphorylation in tumor xenografts for up to 16 hours [1]. This high and consistent oral bioavailability contrasts with other c-Met inhibitors such as PHA-665752, which has poor oral bioavailability and is primarily used as an in vitro tool compound, and crizotinib, which has moderate oral bioavailability (approximately 43% in mice) [2].

Pharmacokinetics Oral bioavailability Preclinical ADME In vivo PK

Species-Specific Metabolite Formation: A Unique Liability Profile with Experimental Utility

JNJ-38877605 undergoes species-specific metabolism that presents both a clinical liability and a unique experimental utility. In humans and rabbits, JNJ-38877605 is metabolized by aldehyde oxidase to form insoluble metabolites (M1/3 and M5/6) that precipitate in renal tubules, causing crystal nephropathy [1]. In contrast, rats and dogs do not form these insoluble metabolites and do not exhibit renal toxicity [1]. Quantitative plasma metabolite profiling revealed that at Cmax, unchanged drug (UD) levels were 3 ng-eq/mL in humans, 136 ng-eq/mL in rat, and 6388 ng-eq/mL in rabbit, while the toxic M1/M3 metabolites were present at 387 ng-eq/mL and 208 ng-eq/mL in human urine, respectively [2]. This metabolic profile is distinct from other c-Met inhibitors such as cabozantinib and crizotinib, which are primarily metabolized by CYP3A4 and do not share this aldehyde oxidase-mediated renal toxicity mechanism [3].

Species-specific metabolism Aldehyde oxidase Renal toxicity Metabolite profiling Translational toxicology

Defined Application Scenarios for JNJ-38877605 Procurement in c-Met Research Programs


High-Confidence c-Met Target Engagement and Selectivity Profiling Studies

JNJ-38877605 is the optimal choice for experiments requiring unambiguous attribution of observed biological effects to c-Met inhibition. With 600-fold selectivity over 200+ kinases and confirmed lack of off-target binding by quantitative chemoproteomics [1], JNJ-38877605 eliminates the confounding kinase inhibition that occurs with multi-kinase c-Met inhibitors like cabozantinib or crizotinib. This makes JNJ-38877605 essential for studies mapping c-Met-specific signaling pathways, phosphoproteomic analyses, and genetic dependency validation experiments where off-target effects would invalidate conclusions.

In Vivo Pharmacodynamic Studies in MET-Amplified Xenograft Models

The near-100% oral bioavailability of JNJ-38877605 across mouse, rat, and dog, combined with sustained target inhibition for up to 16 hours following a single dose [2], makes it a reliable tool for oral in vivo pharmacodynamic and efficacy studies. JNJ-38877605 induces significant tumor regression in established MET gene-amplified gastric cancer xenograft models [2] and demonstrates potent antiproliferative activity in MET-amplified cell lines including EBC1 (IC50 = 9.5 nM), MKN45 (IC50 = 10.9 nM), and SNU5 (IC50 = 15.8 nM) . Researchers studying MET dependency in gastric, lung, or liver cancer models can use JNJ-38877605 as a benchmark selective c-Met inhibitor for oral dosing paradigms.

Investigating Aldehyde Oxidase-Mediated Metabolism and Species-Specific Toxicology

JNJ-38877605 serves as a unique probe compound for studying aldehyde oxidase (AO)-mediated drug metabolism. The compound forms insoluble renal metabolites (M1/M3, M5/M6) exclusively in humans and rabbits due to AO activity, while these metabolites are absent in rats and dogs [3]. This species-specific metabolism precipitated renal toxicity in Phase I clinical trials [4]. Consequently, JNJ-38877605 is a valuable tool for ADME research on AO substrate liability, for developing in vitro-to-in vivo extrapolation models for AO metabolism, and for understanding translational toxicology gaps where standard rodent toxicology models fail to predict human organ toxicity.

Mechanistic Studies of HGF-Mediated Resistance to MET Inhibition

JNJ-38877605 has been employed as a key tool to elucidate resistance mechanisms to MET-targeted therapy. Studies using JNJ-38877605 demonstrated that hepatocyte growth factor (HGF) present in the tumor microenvironment promotes resistance to MET inhibitors, affecting both potency and efficacy [5]. In human HGF knock-in mouse models, resistance to JNJ-38877605 was overcome by co-administration of the HGF-neutralizing antibody ficlatuzumab [5]. This established JNJ-38877605 as a foundational tool for investigating ligand-mediated resistance mechanisms and for testing combination strategies that vertically inhibit both MET receptor and its ligand HGF.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for JNJ-38877605

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.